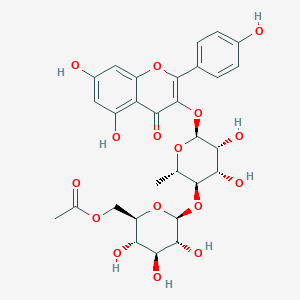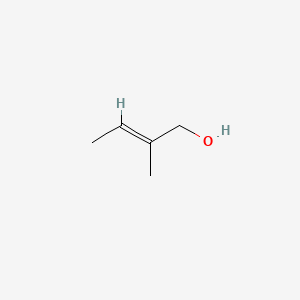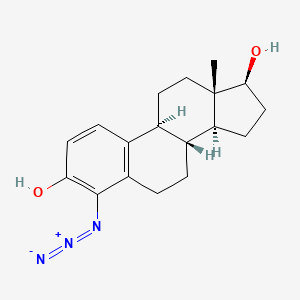
4-Azidoestradiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Azidoestradiol is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is characterized by the presence of an azide group (-N₃) attached to the fourth carbon of the estradiol molecule. The azide group imparts unique chemical properties to the molecule, making it a valuable tool in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction, where an appropriate azide salt (such as sodium azide) reacts with a halogenated estradiol derivative under polar aprotic conditions (e.g., acetonitrile or dimethyl sulfoxide) to form 4-Azidoestradiol .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organic azide synthesis can be applied. These methods often involve the use of azide salts and halogenated precursors, with careful control of reaction conditions to ensure safety and yield .
化学反应分析
Types of Reactions: 4-Azidoestradiol can undergo various chemical reactions, including:
Substitution: The azide group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Cycloaddition: The azide group can engage in [3+2] cycloaddition reactions, forming triazoles.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride, catalytic hydrogenation (Pd/C, H₂).
Substitution: Sodium azide, polar aprotic solvents (acetonitrile, dimethyl sulfoxide).
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products:
Reduction: Primary amines.
Substitution: Alkyl azides.
Cycloaddition: Triazoles.
科学研究应用
4-Azidoestradiol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocycles, including pyrroles, pyrazoles, and triazoles.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Industry: Utilized in the development of new materials and pharmaceuticals due to its unique reactivity.
作用机制
The mechanism of action of 4-Azidoestradiol involves its interaction with estrogen receptors in target tissues. The azide group allows for bioorthogonal reactions, enabling the selective labeling and tracking of estrogen receptors in biological systems. This interaction can modulate various cellular pathways, including gene expression and signal transduction .
相似化合物的比较
4-Hydroxyestrone: Another estrogen metabolite with neuroprotective properties.
Azidothymidine (AZT): An azide-containing compound used in antiviral therapy.
Uniqueness: 4-Azidoestradiol is unique due to its combination of estrogenic activity and the presence of the azide group, which allows for versatile chemical modifications and applications in bioorthogonal chemistry. This dual functionality makes it a valuable tool in both chemical synthesis and biological research.
属性
CAS 编号 |
41164-45-8 |
|---|---|
分子式 |
C18H23N3O2 |
分子量 |
313.4 g/mol |
IUPAC 名称 |
(8R,9S,13S,14S,17S)-4-azido-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C18H23N3O2/c1-18-9-8-11-10-4-6-15(22)17(20-21-19)13(10)3-2-12(11)14(18)5-7-16(18)23/h4,6,11-12,14,16,22-23H,2-3,5,7-9H2,1H3/t11-,12-,14+,16+,18+/m1/s1 |
InChI 键 |
VUNFQFOBWPMCMM-ZHIYBZGJSA-N |
SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4N=[N+]=[N-])O |
手性 SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4N=[N+]=[N-])O |
规范 SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4N=[N+]=[N-])O |
同义词 |
4-azidoestradiol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


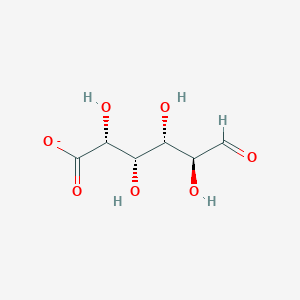
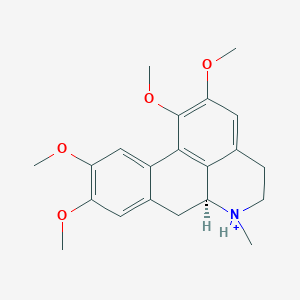

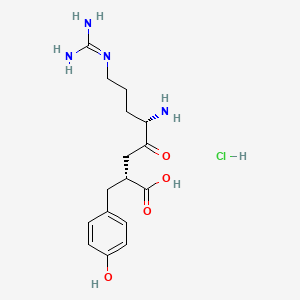
![N-[3-[4-(dimethylamino)phenyl]prop-2-enylidene]hydroxylamine](/img/structure/B1231673.png)
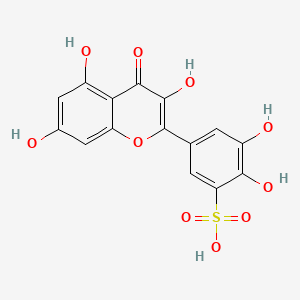

![(Z)-But-2-enedioic acid;(8S,10S,13S,14S,16R,17S)-17-[2-[4-[3-(ethylamino)pyridin-2-yl]piperazin-1-yl]acetyl]-10,13,16-trimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1231676.png)
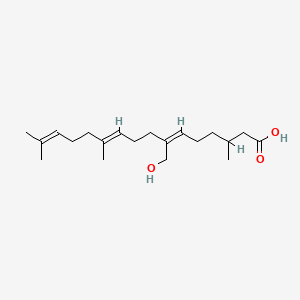
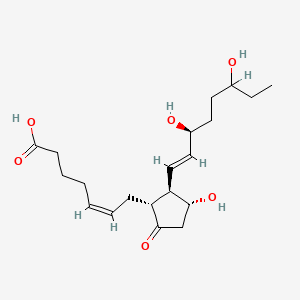

![N-[[4-[[(4-aminoquinazolin-2-yl)amino]methyl]cyclohexyl]methyl]naphthalene-1-sulfonamide](/img/structure/B1231682.png)
